molecular formula C12H8FNO B14076144 3-(2-Fluorophenyl)isonicotinaldehyde

3-(2-Fluorophenyl)isonicotinaldehyde

Cat. No.: B14076144
M. Wt: 201.20 g/mol
InChI Key: SDIZCXLWWWHPMC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)isonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a fluorophenyl group attached to the third position of the isonicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)isonicotinaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)isonicotinaldehyde is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where fluorine’s presence can enhance activity or selectivity .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

3-(2-fluorophenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-8H

InChI Key

SDIZCXLWWWHPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)F

Origin of Product

United States

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